3,3-Difluoro-1-(hydroxymethyl)cyclobutane-1-carbonitrile
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Overview
Description
3,3-Difluoro-1-(hydroxymethyl)cyclobutane-1-carbonitrile: is a chemical compound characterized by the presence of a cyclobutane ring substituted with difluoro, hydroxymethyl, and carbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-1-(hydroxymethyl)cyclobutane-1-carbonitrile typically involves the reaction of cyclobutane derivatives with fluorinating agents. One common method includes the use of difluoromethylating reagents to introduce the difluoro group, followed by hydroxymethylation and cyanation reactions to introduce the hydroxymethyl and carbonitrile groups, respectively .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluoro-1-(hydroxymethyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The difluoro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3,3-Difluoro-1-(hydroxymethyl)cyclobutane-1-carbonitrile is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioisostere, which can mimic the biological activity of other molecules while providing enhanced stability and selectivity .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. The presence of fluorine atoms can improve the metabolic stability and bioavailability of drug candidates .
Industry: In the industrial sector, this compound is used in the development of new materials and agrochemicals. Its unique properties make it suitable for applications requiring high chemical stability and reactivity .
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1-(hydroxymethyl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins, leading to increased potency and selectivity. The hydroxymethyl and carbonitrile groups can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
- 3,3-Difluoro-1-(methoxymethyl)cyclobutane-1-carboxylic acid
- 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid
- 3,3-Difluoro-1-methylcyclobutane-1-carbonitrile
Comparison: Compared to these similar compounds, 3,3-Difluoro-1-(hydroxymethyl)cyclobutane-1-carbonitrile is unique due to the presence of the hydroxymethyl group, which can participate in additional chemical reactions and interactions. This structural feature can enhance its versatility and applicability in various fields of research .
Properties
IUPAC Name |
3,3-difluoro-1-(hydroxymethyl)cyclobutane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2NO/c7-6(8)1-5(2-6,3-9)4-10/h10H,1-2,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHPFCSDSGLLRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(CO)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.12 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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